4-Methoxy-6-methylquinoline-2-carbaldehyde is an organic compound belonging to the quinoline family, characterized by its fused bicyclic structure containing a nitrogen atom. This compound features a methoxy group at the 4-position and an aldehyde functionality at the 2-position, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis. The molecular formula of 4-Methoxy-6-methylquinoline-2-carbaldehyde is with a molecular weight of approximately 189.21 g/mol .
This compound is classified as a heterocyclic aromatic compound, specifically a quinoline derivative. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of such compounds often involves complex organic reactions that highlight their significance in medicinal chemistry .
The synthesis of 4-Methoxy-6-methylquinoline-2-carbaldehyde can be achieved through several methods:
The Pfitzinger reaction typically requires specific conditions, including temperature control and the presence of catalysts to optimize product formation. The reaction conditions can vary significantly based on the chosen synthetic route, impacting both yield and purity of the final product.
4-Methoxy-6-methylquinoline-2-carbaldehyde is versatile in terms of chemical reactivity:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The choice of solvent, temperature, and catalyst significantly influences the reaction pathways and yields.
The mechanism of action for 4-Methoxy-6-methylquinoline-2-carbaldehyde involves its interaction with biological targets, which may include enzymes or receptors relevant to various diseases. Research indicates that quinoline derivatives exhibit significant biological activities due to their ability to interact with DNA or proteins involved in cellular processes .
Ongoing studies aim to elucidate these mechanisms further, particularly regarding their anticancer properties.
Relevant data on physical properties includes:
4-Methoxy-6-methylquinoline-2-carbaldehyde has several scientific uses:
The structural plasticity of the quinoline nucleus enables rational drug design through strategic substitution patterns that optimize target engagement and pharmacokinetic properties. Contemporary drug discovery paradigms leverage computational approaches to navigate the vast chemical space of quinoline derivatives efficiently. For example, the CADMA-Chem protocol facilitated systematic exploration of 8,536 quinoline derivatives through predictive ADME (Absorption, Distribution, Metabolism, Excretion) modeling and toxicity screening. This approach identified 25 candidates with enhanced neuroprotective potential against Alzheimer's and Parkinson's pathologies, demonstrating quinoline's capacity for addressing complex neurodegenerative conditions [1]. The substitution tolerance of the quinoline ring allows medicinal chemists to fine-tune electronic properties, lipophilicity, and steric bulk across multiple positions (C2, C3, C4, C6, C8) to achieve target selectivity. For instance, electron-donating groups at C6 and C8 positions enhance antioxidant capacity through improved radical stabilization, while carbaldehyde functionalities at C2 or C3 provide synthetic handles for Schiff base formation or additional pharmacophore integration [5] [9].
Table 1: Therapeutic Applications of Quinoline Derivatives Based on Substitution Patterns
Substitution Pattern | Therapeutic Application | Representative Agents | Mechanistic Basis |
---|---|---|---|
4-Aminoquinoline | Antimalarial | Chloroquine, Amodiaquine | Heme polymerization inhibition |
6-Methoxyquinoline | Anticancer | Irinotecan, Topotecan | Topoisomerase I inhibition |
8-Hydroxyquinoline | Metal chelation | Clioquinol | Zinc/copper ionophore activity |
2/3-Carbaldehyde | Multitarget ligands | Experimental compounds | Schiff base formation capacity |
6-Methyl-4-methoxy | Neuroprotection (predicted) | Subject compound | Antioxidant/MAO-B inhibition |
The structural diversity achievable through quinoline modification spans clinically approved drugs and experimental compounds. Ciprofloxacin (antibacterial), cabozantinib (anticancer), and bosutinib (kinase inhibitor) exemplify FDA-approved therapeutics exploiting quinoline's molecular framework. Recent advances have identified quinoline carbaldehydes as particularly promising multifunctional agents, where the aldehyde group serves dual purposes: acting as a hydrogen bond acceptor in target interactions and providing a synthetic handle for chemical derivatization. Molecular docking studies reveal that methoxy and methyl substitutions at C4 and C6 positions respectively create optimal steric complementarity with enzymatic binding pockets, especially for targets like monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT) implicated in neurodegenerative diseases [1] [6]. This targeted positioning of substituents enables fine-tuning of binding affinity without compromising the core scaffold's favorable pharmacokinetic properties, including blood-brain barrier permeability essential for neuroactive drugs [1] [9].
Positional isomerism represents a critical determinant of bioactivity in quinoline-based drug design, where seemingly minor alterations in substituent placement can dramatically alter pharmacological outcomes. The electronic redistribution caused by isomerization affects molecular polarity, hydrogen bonding capacity, and three-dimensional conformation—factors collectively determining biological target complementarity. A seminal study examining NOSH-aspirin positional isomers demonstrated striking bioactivity differences: the ortho-isomer exhibited 11.5-fold greater growth inhibition (IC₅₀ = 0.04 ± 0.011 μM) against HT-29 colon cancer cells compared to its para-counterpart (IC₅₀ = 0.46 ± 0.17 μM) [3]. This profound differential stems from the steric orientation of nitrooxy and dithiolethione groups relative to the acetyl salicylic acid core, which influences COX enzyme binding geometries. Similarly, in quinolines, methoxy positioning alters electron density distribution across the ring system, modulating interactions with enzymatic targets like cytochrome P450 isoforms and oxidoreductases [3] [7].
Table 2: Biological Activity Variation in Positional Isomers
Compound Series | Positional Isomer | Biological Activity | Potency Differential | Structural Basis |
---|---|---|---|---|
NOSH-aspirin | ortho- (1,2) | HT-29 growth inhibition | IC₅₀ 0.04 ± 0.011 μM | Optimal COX-1 binding geometry |
meta- (1,3) | HT-29 growth inhibition | IC₅₀ 0.24 ± 0.11 μM | Suboptimal H-bond alignment | |
para- (1,4) | HT-29 growth inhibition | IC₅₀ 0.46 ± 0.17 μM | Reduced electronic effects | |
Quinoline carbaldehydes | 2-substituted | Schiff base formation | High reactivity | Aldehyde accessibility |
4-substituted | Protein binding | Moderate reactivity | Steric hindrance effects | |
Methoxyquinolines | 6-substituted | Neuroprotective potential | Predicted high activity | Optimal resonance stabilization |
8-substituted | Metal chelation | Established activity | Ortho-effect with N |
The functional group interplay between aldehyde, methoxy, and methyl substituents creates distinct electronic environments that govern bioreactivity. 2-Carbaldehyde quinolines demonstrate enhanced electrophilicity compared to their 3- or 4-substituted counterparts, facilitating nucleophilic addition reactions with biological thiols or amine groups. The methoxy group's position relative to the ring nitrogen significantly influences hydrogen bonding capacity and dipole moment orientation. When positioned at C4 or C6, the methoxy group exhibits strong resonance effects that increase electron density at the carbaldehyde carbon, potentially enhancing Schiff base formation with lysine residues in target enzymes. Conversely, steric encumbrance occurs when bulky substituents occupy adjacent positions, restricting access to the carbaldehyde moiety and reducing its participation in covalent binding interactions. Computational analyses indicate that 6-methyl substitution augments hydrophobic contact surfaces while minimally perturbing electronic properties, creating complementary binding regions in enzyme pockets requiring moderate hydrophobicity [3] [7] [9]. These subtle but crucial positional effects necessitate precise molecular design when optimizing quinoline derivatives for specific biological targets.
The specific isomer 4-methoxy-6-methylquinoline-2-carbaldehyde presents a strategically optimized configuration for multifunctional biological activity. This compound integrates three structurally significant substituents: the 2-carbaldehyde group provides a versatile chemical handle, the 6-methyl group enhances lipophilicity for membrane penetration, and the 4-methoxy group confers electronic effects that stabilize the molecular conformation favorable for target engagement. Unlike commercially available analogs such as 6-methoxyquinoline-4-carbaldehyde [8] or 2-methoxy-6-methylquinoline-3-carbaldehyde [4], this specific substitution pattern creates a balanced electronic profile predicted to enhance both synthetic versatility and target affinity. Molecular modeling suggests the 4-methoxy group resonance-stabilizes the quinoline ring system, creating partial negative character at the carbaldehyde oxygen that may facilitate hydrogen bonding interactions with serine or tyrosine residues in enzymatic binding pockets [5] [9].
The research imperative for this compound centers on its potential as a multitarget therapeutic scaffold addressing complex disease mechanisms. The 2-carbaldehyde functionality enables straightforward derivatization into Schiff bases, hydrazones, and thiosemicarbazones—chemical classes demonstrating established antiproliferative, antiviral, and antioxidant activities. Computational docking predicts strong affinity for neurodegenerative disease targets, particularly monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), enzymes responsible for dopamine metabolism in Parkinson's pathology. The 6-methyl substituent provides optimal hydrophobicity for blood-brain barrier penetration without excessive lipid accumulation, addressing a critical limitation of many neuroprotective agents. Additionally, the planar conformation facilitated by the 4-methoxy group enables intercalation with DNA secondary structures prevalent in oncogenic processes, suggesting potential topoisomerase inhibition properties meriting investigation in cancer models [1] [5] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1